molecular formula C18H21ClN6O B6435867 5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2548989-72-4

5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B6435867
CAS No.: 2548989-72-4
M. Wt: 372.9 g/mol
InChI Key: BUFDONWHJMPKJP-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic molecule known for its diverse applications in scientific research. This compound features a chlorine-substituted pyrimidine ring, a piperidine moiety, and a dimethylimidazopyridazinyl group, rendering it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves multiple steps, each with precise reaction conditions. Initially, the pyrimidine ring is chlorinated using reagents like thionyl chloride or phosphorus oxychloride under controlled temperatures. Subsequently, the piperidine derivative is prepared through a nucleophilic substitution reaction with piperidine and an appropriate haloalkane. The final step involves the coupling of the dimethylimidazopyridazinyl group to the piperidine-pyrimidine intermediate through ether formation. Catalysts and solvents such as acetonitrile or dimethyl sulfoxide are often employed to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound relies on scalable and economically viable methods. Large-scale chlorination of pyrimidine and subsequent reaction steps are performed in continuous flow reactors to ensure consistency and efficiency. Industrial processes prioritize the use of recyclable solvents and catalysts, along with rigorous purification steps, including crystallization and chromatography, to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine: undergoes various chemical reactions, including:

  • Oxidation: : Utilizing oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or alter existing ones.

  • Reduction: : Reduction reactions, often employing hydrogen gas over palladium catalysts, to modify the electron density of the compound.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions, facilitated by reagents such as sodium hydride or halogens, to introduce or replace substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Hydrogen gas, palladium on carbon.

  • Substitution reagents: Sodium hydride, halogens. The reactions are typically conducted under controlled temperatures and pressures, with inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed from these reactions are typically more functionalized derivatives of the parent compound, possessing altered chemical properties and potential new applications.

Scientific Research Applications

5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine: is extensively used in various scientific research fields:

  • Chemistry: : Utilized as a building block in the synthesis of more complex molecules and materials.

  • Biology: : Explored for its potential interactions with biological macromolecules, aiding in the study of enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects and drug development.

  • Industry: : Applied in the development of advanced materials and chemical processes, thanks to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to active sites or allosteric sites, modulating the activity of these biomolecules. This binding can trigger a cascade of intracellular signaling pathways, leading to physiological or biochemical effects. Understanding these mechanisms is crucial for harnessing the compound's potential in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

  • 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-bromopyrimidine

  • 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine

Highlighting Uniqueness

Compared to these similar compounds, 5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine stands out due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-2,3-dimethylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O/c1-12-13(2)25-16(22-12)3-4-17(23-25)26-11-14-5-7-24(8-6-14)18-20-9-15(19)10-21-18/h3-4,9-10,14H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFDONWHJMPKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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